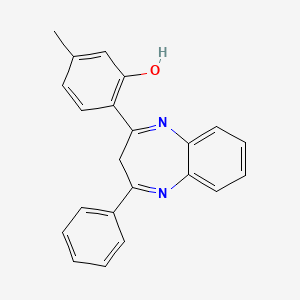![molecular formula C11H22N3O3+ B11643465 4-(3-{[(2E)-2-(hydroxyimino)propanoyl]amino}propyl)-4-methylmorpholin-4-ium](/img/structure/B11643465.png)
4-(3-{[(2E)-2-(hydroxyimino)propanoyl]amino}propyl)-4-methylmorpholin-4-ium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{3-[(2E)-2-(N-HYDROXYIMINO)PROPANAMIDO]PROPYL}-4-METHYLMORPHOLIN-4-IUM is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a morpholine ring substituted with a hydroxyimino group and a propanamide moiety. Its chemical properties make it a subject of interest in synthetic chemistry, medicinal chemistry, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{3-[(2E)-2-(N-HYDROXYIMINO)PROPANAMIDO]PROPYL}-4-METHYLMORPHOLIN-4-IUM typically involves multiple steps, starting with the preparation of the morpholine ring. The hydroxyimino group is introduced through a reaction with hydroxylamine, while the propanamide moiety is added via an amide coupling reaction. The reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, ensures the consistent quality and scalability of the compound.
Chemical Reactions Analysis
Types of Reactions
4-{3-[(2E)-2-(N-HYDROXYIMINO)PROPANAMIDO]PROPYL}-4-METHYLMORPHOLIN-4-IUM undergoes various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the hydroxyimino group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the morpholine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like halides. Reaction conditions typically involve specific pH levels, temperatures, and solvents to optimize the reaction rates and selectivity.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyimino group can yield nitroso derivatives, while reduction can produce primary amines.
Scientific Research Applications
4-{3-[(2E)-2-(N-HYDROXYIMINO)PROPANAMIDO]PROPYL}-4-METHYLMORPHOLIN-4-IUM has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical assays and studies.
Medicine: Its potential therapeutic properties are being explored, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-{3-[(2E)-2-(N-HYDROXYIMINO)PROPANAMIDO]PROPYL}-4-METHYLMORPHOLIN-4-IUM involves its interaction with molecular targets such as enzymes and receptors. The hydroxyimino group can form hydrogen bonds and coordinate with metal ions, influencing the compound’s binding affinity and specificity. The propanamide moiety can also participate in hydrophobic interactions, further stabilizing the compound’s binding to its targets.
Comparison with Similar Compounds
Similar Compounds
- (2E)-2-(Hydroxyimino)-N-[4-(4-{[(2E)-2-(hydroxyimino)ethanoyl]amino}benzyl)phenyl]ethanamide
- (2E)-2-(Hydroxyimino)-N-[3-(4-morpholinyl)propyl]-2-phenylacetamide
Uniqueness
Compared to similar compounds, 4-{3-[(2E)-2-(N-HYDROXYIMINO)PROPANAMIDO]PROPYL}-4-METHYLMORPHOLIN-4-IUM stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its morpholine ring and hydroxyimino group provide a versatile platform for further chemical modifications and applications.
Properties
Molecular Formula |
C11H22N3O3+ |
|---|---|
Molecular Weight |
244.31 g/mol |
IUPAC Name |
(2E)-2-hydroxyimino-N-[3-(4-methylmorpholin-4-ium-4-yl)propyl]propanamide |
InChI |
InChI=1S/C11H21N3O3/c1-10(13-16)11(15)12-4-3-5-14(2)6-8-17-9-7-14/h3-9H2,1-2H3,(H-,12,15,16)/p+1 |
InChI Key |
ZMVUYUKMDLJEAL-UHFFFAOYSA-O |
Isomeric SMILES |
C/C(=N\O)/C(=O)NCCC[N+]1(CCOCC1)C |
Canonical SMILES |
CC(=NO)C(=O)NCCC[N+]1(CCOCC1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-methyl-2-[4-(3-methylphenyl)-3H-1,5-benzodiazepin-2-yl]phenol](/img/structure/B11643382.png)
![(7-chloro-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)(4-methoxyphenyl)methanone](/img/structure/B11643387.png)
![Ethyl ({5-[(4-chlorophenyl)carbamoyl]-3-cyano-4-(furan-2-yl)-6-methyl-1,4-dihydropyridin-2-yl}sulfanyl)acetate](/img/structure/B11643393.png)
![5-(4-Isopropoxyphenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11643396.png)

![1-[3-(4-bromophenyl)-5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-phenylbutan-1-one](/img/structure/B11643401.png)

![5-(4-chlorophenyl)-N-[2-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]furan-2-carboxamide](/img/structure/B11643419.png)
![3-{2-[(4-methylbenzyl)oxy]phenyl}-N'-[(E)-thiophen-2-ylmethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11643421.png)
![Ethyl 6-({2-[(4-chloro-2,5-dimethoxyphenyl)amino]-2-oxoethyl}sulfanyl)-5-cyano-4-(2-ethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate](/img/structure/B11643423.png)
![N-{[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]carbamothioyl}-2-chlorobenzamide](/img/structure/B11643436.png)
![methyl (5Z)-5-{4-[2-(cyclohexylamino)-2-oxoethoxy]benzylidene}-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11643444.png)
![2-ethyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]hexanamide](/img/structure/B11643456.png)
![2-{[4-(4-chlorophenyl)-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-phenylacetamide](/img/structure/B11643474.png)
